Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and reactivity The compound features a piperidine ring substituted with azidomethyl and difluoromethyl groups, along with a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials such as amino alcohols or diamines.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Azidomethylation: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide or other azidating agents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Flow microreactor systems have been employed to improve the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate involves its reactivity with various biological targets. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. The combination of azidomethyl and difluoromethyl groups enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N4O2/c1-10(2,3)19-9(18)17-5-4-8(6-15-16-14)11(12,13)7-17/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFWIGDYKRCTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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